molecular formula C6H9Br B2614154 4-(Bromomethyl)cyclopentene CAS No. 80864-33-1

4-(Bromomethyl)cyclopentene

Cat. No. B2614154
CAS RN: 80864-33-1
M. Wt: 161.042
InChI Key: ZJJCUBVFAXPMQD-UHFFFAOYSA-N
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Description

4-(Bromomethyl)cyclopentene is a cycloalkane compound. It has a molecular formula of C6H9Br and an average mass of 161.040 Da . It is a derivative of cyclopentene, with a bromomethyl group attached .


Molecular Structure Analysis

The molecular structure of 4-(Bromomethyl)cyclopentene consists of a five-membered cyclopentene ring with a bromomethyl group attached. The empirical formula is C6H9Br . The SMILES string representation is BrCC1CCCC1 .

Scientific Research Applications

Organic Synthesis

“4-(Bromomethyl)cyclopentene” is a valuable reagent in organic synthesis . It is used in various reactions to introduce a bromomethyl group, which can then undergo further transformations, such as substitution reactions or eliminations .

Photochemical Bromination

This compound has been used in the photochemical bromination of conjugated allylic compounds . The reaction was optimized in a continuous-flow photoreactor, and the productivity of this continuous step attains 70.5 g/h under the optimal conditions . This process significantly improved the conversion rate and selectivity compared to batch-mode synthesis .

Synthesis of Pharmaceutically Active Compounds

“4-Bromocrotonic acid”, an important allylic brominated compound, is synthesized using “4-(Bromomethyl)cyclopentene” as an intermediate . This compound is used in the synthesis of pharmaceutically active protein kinase inhibitors .

Development of Novel Catalysts

While not directly used, the structure of “4-(Bromomethyl)cyclopentene” is similar to cyclopropene-based catalysts, which have seen recent development in the field of organic transformations . The bromomethyl group could potentially be replaced with other functional groups to create novel catalysts .

Green Chemistry

The use of “4-(Bromomethyl)cyclopentene” in continuous-flow reactions represents a move towards greener chemistry . Continuous-flow reactions can be more energy-efficient and produce less waste than traditional batch reactions .

Industrial Scale-up

The continuous-flow bromination process using “4-(Bromomethyl)cyclopentene” has been efficiently scaled up . This demonstrates the potential for industrial applications of this compound .

Mechanism of Action

Target of Action

The primary target of 4-(Bromomethyl)cyclopentene is the carbon-carbon double bond in alkenes . The compound acts as an electrophile, seeking out electron-rich regions in other molecules . This makes it particularly reactive with alkenes, which have a region of high electron density in the double bond .

Mode of Action

4-(Bromomethyl)cyclopentene interacts with its targets through a process known as electrophilic addition . In this process, the bromine atom in 4-(Bromomethyl)cyclopentene forms a bond with one of the carbon atoms in the double bond of the alkene . This results in the formation of a cyclic bromonium ion intermediate . The remaining carbon atom in the double bond then forms a bond with the methyl group of 4-(Bromomethyl)cyclopentene .

Biochemical Pathways

The reaction of 4-(Bromomethyl)cyclopentene with alkenes can be part of larger biochemical pathways, such as the Suzuki-Miyaura cross-coupling reaction . This reaction is a widely-used method for forming carbon-carbon bonds, and it involves the coupling of an organoboron compound (like 4-(Bromomethyl)cyclopentene) with a halide under the action of a palladium catalyst .

Result of Action

The result of the action of 4-(Bromomethyl)cyclopentene is the formation of a new carbon-carbon bond . This can lead to the synthesis of a wide range of organic compounds, depending on the specific alkene that 4-(Bromomethyl)cyclopentene reacts with .

Action Environment

The action of 4-(Bromomethyl)cyclopentene can be influenced by various environmental factors. For example, the presence of light or peroxide can promote the reaction . Additionally, the reaction rate can be affected by the temperature and the concentration of the reactants .

properties

IUPAC Name

4-(bromomethyl)cyclopentene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9Br/c7-5-6-3-1-2-4-6/h1-2,6H,3-5H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZJJCUBVFAXPMQD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C=CCC1CBr
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9Br
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

161.04 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

80864-33-1
Record name 4-(bromomethyl)cyclopent-1-ene
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